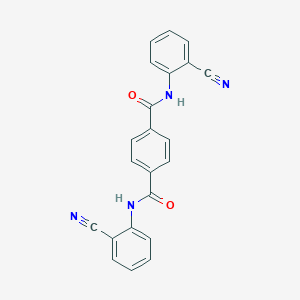

N,N'-bis(2-cyanophenyl)terephthalamide

Beschreibung

N,N'-bis(2-cyanophenyl)terephthalamide is a terephthalamide derivative featuring two 2-cyanophenyl substituents attached to the amide nitrogen atoms of the terephthalic acid backbone. The 2-cyanophenyl group introduces electron-withdrawing characteristics, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking. Such attributes could position this compound for applications in polymer science, catalysis, or supramolecular chemistry .

Eigenschaften

Molekularformel |

C22H14N4O2 |

|---|---|

Molekulargewicht |

366.4g/mol |

IUPAC-Name |

1-N,4-N-bis(2-cyanophenyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C22H14N4O2/c23-13-17-5-1-3-7-19(17)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-2-6-18(20)14-24/h1-12H,(H,25,27)(H,26,28) |

InChI-Schlüssel |

COGSUOZDEZEDSZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Kanonische SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Terephthalamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and applications of N,N'-bis(2-cyanophenyl)terephthalamide and related compounds:

Key Research Findings

Thermal and Mechanical Properties

- BHET : Exhibits a melting point >250°C due to hydrogen bonding between hydroxyl and amide groups, enabling its use in high-temperature polymer processing . Its incorporation into PLA increases crystallization kinetics by 40% compared to pure PLA .

- bpta : MOFs incorporating bpta show enhanced catalytic efficiency in oxidation reactions due to pyridinyl coordination sites .

- N,N'-bis(4-methoxyphenyl)terephthalamide : Combustion studies reveal a standard enthalpy of formation (ΔfH°gas) of -320 ± 9.2 kJ/mol, influenced by methoxy group electron donation .

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (e.g., cyano, nitro): Enhance thermal stability and rigidity but may reduce solubility in polar solvents. For example, BNAT's nitro groups complicate polymerization but improve thermal resistance .

- Electron-Donating Groups (e.g., methoxy, hydroxyethyl) : Increase solubility and intermolecular interactions. BHET’s hydroxyethyl groups facilitate hydrogen bonding, critical for PLA crystallization .

- Aromatic vs. Aliphatic Substituents : Pyridinyl (bpta) and phenyl derivatives enable π-π stacking in MOFs or polymers, whereas aliphatic groups (e.g., hydroxyethyl) prioritize hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.